molecular formula C7H7Cl2N3O B12862779 N-(3,4-Dichlorophenyl)hydrazinecarboxamide CAS No. 19375-63-4

N-(3,4-Dichlorophenyl)hydrazinecarboxamide

Cat. No.: B12862779
CAS No.: 19375-63-4
M. Wt: 220.05 g/mol
InChI Key: GJSBGSQJDXDYQD-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H7Cl2N3O. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, a hydrazine group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide typically involves the reaction of 3,4-dichloroaniline with hydrazine derivatives under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate purification steps such as distillation and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydrazine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

19375-63-4

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C7H7Cl2N3O/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

GJSBGSQJDXDYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NN)Cl)Cl

Origin of Product

United States

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